4-(2-Furyl)-2-(2-pyridinyl)pyrimidine
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Overview
Description
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with furyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-furylcarboxaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyridinyl group can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanones.
Reduction: Piperidine derivatives.
Substitution: Various functionalized pyrimidine derivatives.
Scientific Research Applications
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-2-(2-thienyl)pyrimidine: Similar structure but with a thienyl group instead of a pyridinyl group.
4-(2-Furyl)-2-(2-pyridyl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-(2-Furyl)-2-(2-pyridinyl)pyrimidine is unique due to the combination of furyl and pyridinyl groups attached to the pyrimidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(furan-2-yl)-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-7-14-11(4-1)13-15-8-6-10(16-13)12-5-3-9-17-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXUISVSGSRUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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